molecular formula C24H21NO5 B1341743 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1176648-58-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B1341743
CAS No.: 1176648-58-0
M. Wt: 403.4 g/mol
InChI Key: LZAACEXURLBYEU-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-(S)-2-Methoxy-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-(S)-2-Methoxy-phenylglycine is primarily associated with the biochemical pathway of peptide synthesis . In this context, it plays a crucial role in the protection and deprotection of amines, allowing for the efficient and accurate assembly of peptides .

Pharmacokinetics

It’s worth noting that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in dmf .

Result of Action

The primary result of the action of Fmoc-(S)-2-Methoxy-phenylglycine is the protection of amines during peptide synthesis . This allows for the accurate and efficient assembly of peptides, including ones of significant size and complexity .

Action Environment

The action of Fmoc-(S)-2-Methoxy-phenylglycine is influenced by the chemical environment in which it is used. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the use of strictly controlled piperidine is avoided by using a solution of 5% piperazine, 1% DBU, and 1% formic acid in DMF .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAACEXURLBYEU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590422
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176648-58-0
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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